molecular formula C15H15N3O B14163091 4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- CAS No. 1354706-31-2

4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)-

Cat. No.: B14163091
CAS No.: 1354706-31-2
M. Wt: 253.30 g/mol
InChI Key: UMZASKRDWWWKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- is a heterocyclic compound that features a quinoline ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with pyrazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole compounds .

Scientific Research Applications

4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- is unique due to its specific structural features that confer distinct chemical and biological properties.

Properties

CAS No.

1354706-31-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]methanol

InChI

InChI=1S/C15H15N3O/c1-2-18-9-12(8-16-18)15-7-11(10-19)13-5-3-4-6-14(13)17-15/h3-9,19H,2,10H2,1H3

InChI Key

UMZASKRDWWWKFU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.